molecular formula C22H19NO5S B10872520 2-[4-(benzyloxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate

2-[4-(benzyloxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate

Cat. No.: B10872520
M. Wt: 409.5 g/mol
InChI Key: UJZZLBIDKOUABF-UHFFFAOYSA-N
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Description

2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and thienylcarbonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aromatic and heterocyclic structures allow it to bind to specific sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-FURANYLCARBONYL)AMINO]ACETATE
  • 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-PYRIDYLCARBONYL)AMINO]ACETATE

Uniqueness

What sets 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE apart is its unique combination of aromatic and heterocyclic structures, which may confer specific binding properties and reactivity that are not present in similar compounds.

Properties

Molecular Formula

C22H19NO5S

Molecular Weight

409.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-(thiophene-2-carbonylamino)acetate

InChI

InChI=1S/C22H19NO5S/c24-19(15-28-21(25)13-23-22(26)20-7-4-12-29-20)17-8-10-18(11-9-17)27-14-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,23,26)

InChI Key

UJZZLBIDKOUABF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)C3=CC=CS3

Origin of Product

United States

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